molecular formula C14H18ClNO B11119809 6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine CAS No. 35183-44-9

6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11119809
CAS No.: 35183-44-9
M. Wt: 251.75 g/mol
InChI Key: FGVRQIQTCLJOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound with the molecular formula C14H18ClNO. It is a member of the benzoxazine family, which is known for its diverse applications in various fields such as materials science, pharmaceuticals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 6-chloro-2-aminophenol with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 6-Chloro-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine
  • 6-Chloro-3,4-dihydro-8-methyl-2H-1,3-benzoxazine
  • N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide

Comparison: Compared to these similar compounds, 6-Chloro-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

35183-44-9

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

6-chloro-3-cyclohexyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C14H18ClNO/c15-12-6-7-14-11(8-12)9-16(10-17-14)13-4-2-1-3-5-13/h6-8,13H,1-5,9-10H2

InChI Key

FGVRQIQTCLJOFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC3=C(C=CC(=C3)Cl)OC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.